2-((4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-methylacetamide
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Overview
Description
The compound “2-((4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-methylacetamide” is a complex organic molecule that contains several functional groups and rings. It includes a pyrazolo[3,4-d]pyridazine ring, which is a type of bicyclic heterocycle .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It contains a pyrazolo[3,4-d]pyridazine ring, which is a type of bicyclic heterocycle . This ring system is likely to contribute significantly to the compound’s properties.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. The pyrazolo[3,4-d]pyridazine ring, for example, might undergo reactions typical of heterocyclic compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the pyrazolo[3,4-d]pyridazine ring could affect its solubility, stability, and reactivity .Scientific Research Applications
Synthesis and Chemical Properties
The compound is part of a broader class of heterocyclic compounds known for their complex synthesis and diverse chemical properties. Studies have been conducted on the synthesis of novel heterocyclic compounds incorporating sulfamoyl moiety suitable for use as antimicrobial agents via a versatile and readily accessible precursor, demonstrating the compound's relevance in developing new antimicrobial agents (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014). Moreover, pyrazolo[3,4-d]pyridazine derivatives have been synthesized and evaluated for their amplifying effects on phleomycin against E. coli, highlighting their potential in enhancing antibiotic efficacy (Brown, Danckwerts, Grigg, & Iwai, 1979).
Biological and Medicinal Applications
The compound and its derivatives have been explored for various biological and medicinal applications, including antimicrobial, antitumor, and anti-inflammatory activities. For instance, novel pyrazole derivatives have been synthesized and evaluated for their antioxidant, anti-breast cancer, and anti-inflammatory properties, showing significant potential in treating inflammation and breast cancer (Thangarasu, Manikandan, & Thamaraiselvi, 2019). Additionally, the synthesis of new heterocyclic compounds containing a sulfonamido moiety has shown promising antibacterial activities, further emphasizing the compound's role in developing new antibacterial agents (Azab, Youssef, & El-Bordany, 2013).
Potential Therapeutic Uses
The therapeutic potential of related compounds has been investigated in various studies. Novel heterocyclic compounds have been synthesized and evaluated for their antitumor and antioxidant activities, revealing some compounds with promising activities, thus indicating the potential therapeutic uses of these derivatives (Hamama, El-Salam, Mohamed, & Hafez, 2005). Furthermore, computational and pharmacological evaluations of novel derivatives have shown significant toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions, underscoring their potential in drug development for various diseases (Faheem, 2018).
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase . Inhibition of CDK2 is an appealing target for cancer treatment that targets tumor cells in a selective manner .
Mode of Action
The compound interacts with CDK2, inhibiting its activity and thus disrupting the normal progression of the cell cycle . This inhibition is achieved through the compound’s interaction with the active site of CDK2 . The compound’s inhibitory effect has been demonstrated with IC50 values ranging from 0.057 ± 0.003 to 3.646 ± 0.203 μM, indicating a strong inhibitory effect .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, leading to a significant alteration in cell cycle progression . Specifically, it can lead to cell growth arrest at the G0-G1 stage . This disruption of the cell cycle can inhibit the proliferation of cancer cells .
Pharmacokinetics
These properties can help predict the observed antitumor activity .
Result of Action
The compound’s action results in significant cytotoxic activities against various cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib (IC50: 144, 176 and 19 nM, respectively) . Additionally, it has been observed to induce apoptosis within HCT cells .
Future Directions
Properties
IUPAC Name |
N-methyl-2-(1-phenyl-4-propan-2-ylpyrazolo[3,4-d]pyridazin-7-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5OS/c1-11(2)15-13-9-19-22(12-7-5-4-6-8-12)16(13)17(21-20-15)24-10-14(23)18-3/h4-9,11H,10H2,1-3H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIGPUUJDFHOBNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(C2=C1C=NN2C3=CC=CC=C3)SCC(=O)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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